3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluoro-2-methylphenyl)-1,4-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluoro-2-methylphenyl)-1,4-dihydro-4-oxo- is a complex organic compound that belongs to the quinolone class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and antiviral agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluoro-2-methylphenyl)-1,4-dihydro-4-oxo- typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to enhance reaction efficiency. Purification steps such as crystallization, distillation, and chromatography would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the quinoline core.
Reduction: Reduction reactions may target the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinolones in various chemical reactions.
Biology
Biologically, the compound is of interest due to its potential as an antibacterial and antiviral agent. Researchers investigate its interactions with bacterial enzymes and viral proteins to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential to treat infections, inflammation, and other diseases. Clinical trials may be conducted to evaluate their efficacy and safety.
Industry
Industrially, the compound may be used in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluoro-2-methylphenyl)-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties.
Levofloxacin: Known for its broad-spectrum antibacterial activity.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
What sets 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1-(4-fluoro-2-methylphenyl)-1,4-dihydro-4-oxo- apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinolones.
Properties
CAS No. |
164662-49-1 |
---|---|
Molecular Formula |
C23H23F2N3O3 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-1-(4-fluoro-2-methylphenyl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H23F2N3O3/c1-12-6-15(24)4-5-19(12)28-11-17(23(30)31)22(29)16-7-18(25)21(8-20(16)28)27-9-13(2)26-14(3)10-27/h4-8,11,13-14,26H,9-10H2,1-3H3,(H,30,31) |
InChI Key |
YXOXXCCLXWLWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.